4-(3-Isopropoxyphenethyl)piperidine
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Overview
Description
4-(3-Isopropoxyphenethyl)piperidine is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Isopropoxyphenethyl)piperidine can be achieved through several methods. One common approach involves the construction of the piperidine ring via [3+3] cycloaddition methods . Another method includes the use of palladium and rhodium hydrogenation for the formation of piperidine derivatives . Additionally, intramolecular hydroamination reactions have been utilized to synthesize piperidine derivatives .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(3-Isopropoxyphenethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation methods with palladium or rhodium catalysts.
Substitution: Substitution reactions can occur at the piperidine ring or the phenethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Palladium or rhodium catalysts in hydrogenation reactions.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces fully saturated piperidine derivatives .
Scientific Research Applications
4-(3-Isopropoxyphenethyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various drug classes.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(3-Isopropoxyphenethyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes, leading to their biological effects . For example, they may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound with a similar structure but without the isopropoxyphenethyl group.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties.
Dihydropyridine: A related compound with a partially saturated ring structure.
Uniqueness
4-(3-Isopropoxyphenethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxyphenethyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H25NO |
---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
4-[2-(3-propan-2-yloxyphenyl)ethyl]piperidine |
InChI |
InChI=1S/C16H25NO/c1-13(2)18-16-5-3-4-15(12-16)7-6-14-8-10-17-11-9-14/h3-5,12-14,17H,6-11H2,1-2H3 |
InChI Key |
GYTCVXWNKPNGBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCC2CCNCC2 |
Origin of Product |
United States |
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